molecular formula C18H27N3O2 B269076 N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Katalognummer B269076
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: CYALEWWSWXFRDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BCA has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Wirkmechanismus

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in many cancer cells and is involved in the regulation of cell proliferation and survival. By inhibiting CK2, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide can induce apoptosis and inhibit cell growth in cancer cells.
In neurodegenerative diseases, CK2 is known to phosphorylate tau protein, which is a hallmark of Alzheimer's disease. By inhibiting CK2, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide can prevent tau phosphorylation and aggregation, thereby reducing the pathology associated with neurodegenerative diseases.
Biochemical and physiological effects:
N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide inhibits CK2 activity, induces apoptosis, and inhibits cell growth. It also sensitizes cancer cells to chemotherapy and radiation therapy.
In neurodegenerative diseases, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to prevent tau phosphorylation and aggregation, thereby reducing the pathology associated with these conditions.
Inflammatory disorders such as rheumatoid arthritis and psoriasis are characterized by the production of pro-inflammatory cytokines. N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to inhibit the production of these cytokines, making it a potential therapeutic agent for these conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in lab experiments is its specificity for CK2. It has been shown to have minimal off-target effects, making it a reliable tool for studying the role of CK2 in various cellular processes.
However, one of the limitations of using N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide is its solubility in aqueous solutions. It is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. This can limit its use in certain experimental settings.
List as many

Zukünftige Richtungen

As possible:
1. Further studies are needed to determine the efficacy of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with chemotherapy and radiation therapy in cancer treatment.
2. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with other CK2 inhibitors for the treatment of neurodegenerative diseases should be investigated.
3. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on other cellular processes regulated by CK2, such as DNA repair and transcription, should be studied.
4. The development of more water-soluble formulations of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide could expand its use in experimental settings.
5. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide as a therapeutic agent for other inflammatory conditions, such as inflammatory bowel disease, should be investigated.
6. Studies should be conducted to determine the safety and toxicity profile of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in humans.
7. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide as a diagnostic tool for CK2-related diseases should be explored.
8. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on CK2 activity in different tissue types should be studied to determine its tissue-specific effects.
9. The potential use of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide in combination with other targeted therapies, such as immunotherapy, should be investigated.
10. The effects of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide on the microbiome and gut health should be studied to determine its potential impact on overall health.

Synthesemethoden

The synthesis of N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide involves the reaction of 4-aminobenzamide with cyclohexyl isocyanate and N-butylamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the pure N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide compound.

Wissenschaftliche Forschungsanwendungen

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. In cancer research, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In neurodegenerative disease research, N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide has been shown to have neuroprotective effects by inhibiting the activity of CK2, which is known to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Inflammatory disorders such as rheumatoid arthritis and psoriasis have also been studied with N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for these conditions.

Eigenschaften

Produktname

N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Molekularformel

C18H27N3O2

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-butyl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-2-3-13-19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,22)(H2,20,21,23)

InChI-Schlüssel

CYALEWWSWXFRDZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.